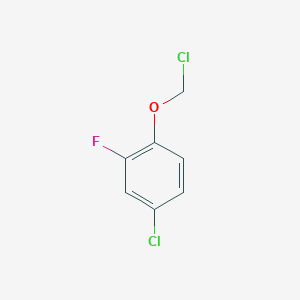

4-Chloro-1-(chloromethoxy)-2-fluorobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5Cl2FO |

|---|---|

Molecular Weight |

195.01 g/mol |

IUPAC Name |

4-chloro-1-(chloromethoxy)-2-fluorobenzene |

InChI |

InChI=1S/C7H5Cl2FO/c8-4-11-7-2-1-5(9)3-6(7)10/h1-3H,4H2 |

InChI Key |

MWVQYTCPAXSZJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)OCCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of 4 Chloro 1 Chloromethoxy 2 Fluorobenzene

Retrosynthetic Analysis and Key Disconnection Strategies for 4-Chloro-1-(chloromethoxy)-2-fluorobenzene

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the C-O bond of the chloromethoxy ether and the C-Cl bond on the aromatic ring.

The most logical primary disconnection is the ether linkage, as the formation of aryl ethers is a well-established transformation. This leads to the precursor 4-chloro-2-fluorophenol (B1580588) and a chloromethylating agent. This disconnection is strategically sound as the phenolic hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, which can be exploited in the preceding halogenation step.

A subsequent disconnection of the C-Cl bond from 4-chloro-2-fluorophenol reveals 2-fluorophenol (B130384) as a readily available starting material. The regioselectivity of the chlorination of 2-fluorophenol is a critical consideration in this synthetic design. The fluorine and hydroxyl groups will direct the incoming electrophile (chlorine) to specific positions on the aromatic ring.

Therefore, the proposed retrosynthetic pathway is as follows:

Scheme 1: Retrosynthetic Analysis of this compound

This analysis identifies two key transformations for the forward synthesis: the regioselective chlorination of 2-fluorophenol and the subsequent O-alkylation with a chloromethyl group.

Synthesis through Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. The synthesis of this compound from 2-fluorophenol relies on two critical FGI steps: halogenation and alkoxylation.

The initial step in the proposed synthesis is the regioselective chlorination of 2-fluorophenol to produce 4-chloro-2-fluorophenol. The directing effects of the hydroxyl (-OH) and fluoro (-F) groups are paramount. Both are ortho-, para-directing activators, but the hydroxyl group is a much stronger activator. The position para to the powerful hydroxyl group is the most likely site for electrophilic substitution.

Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction conditions can be optimized to favor the desired 4-chloro isomer.

Following the successful synthesis of 4-chloro-2-fluorophenol, the next step is the introduction of the chloromethoxy group via an alkoxylation reaction. This is typically achieved by reacting the phenol (B47542) with a suitable chloromethylating agent, such as chloromethyl methyl ether (MOM-Cl), in the presence of a base. The base, such as sodium hydride (NaH) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA), deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the chloromethylating agent.

Table 1: Key Functional Group Interconversions

| Step | Transformation | Reagents and Conditions | Precursor | Product |

| 1 | Halogenation | SO₂Cl₂ or NCS, suitable solvent (e.g., CH₂Cl₂) | 2-Fluorophenol | 4-Chloro-2-fluorophenol |

| 2 | Alkoxylation | MOM-Cl, Base (e.g., NaH, DIPEA), suitable solvent (e.g., THF, DMF) | 4-Chloro-2-fluorophenol | This compound |

An alternative, though less common, approach would involve protecting the hydroxyl group of 2-fluorophenol as a methoxymethyl (MOM) ether first, followed by regioselective chlorination, and then conversion of the methoxymethyl ether to the chloromethoxy ether. However, the direct chlorination of 2-fluorophenol is generally more efficient. The methoxymethyl group is also an ortho-, para-director, and chlorination would likely yield a mixture of isomers, complicating the purification process. Furthermore, the conversion of a MOM ether to a chloromethoxy ether would require specific reagents and add extra steps to the synthesis.

Catalytic Approaches in the Synthesis of this compound

Catalysis can play a significant role in improving the efficiency, selectivity, and environmental footprint of organic syntheses. Both acid and metal catalysis can be considered for the preparation of this compound.

While the alkoxylation of phenols with chloromethyl methyl ether is typically base-mediated, acid catalysis is crucial for the in situ generation of the chloromethylating agent itself. For instance, the reaction of dimethoxymethane (B151124) with an acyl chloride in the presence of a catalytic amount of a Lewis acid, such as zinc(II) salts, provides a convenient and safer route to chloromethyl methyl ether. This generated ether can then be used directly in the subsequent reaction with 4-chloro-2-fluorophenol.

In the context of halogenation, while Lewis acids are often used as catalysts to increase the electrophilicity of the halogenating agent, the high reactivity of phenols often makes catalysis unnecessary. However, for less reactive substrates or to achieve specific regioselectivity, a mild Lewis acid catalyst could be employed.

Transition metal catalysis is a powerful tool for the formation of C-O bonds, particularly in the synthesis of diaryl ethers (e.g., Ullmann and Buchwald-Hartwig couplings). However, for the formation of the specific chloromethoxy ether in the target molecule, direct transition metal-catalyzed coupling of an aryl halide with a chloromethoxy source is not a standard or efficient method.

Transition metal catalysis could, in principle, be applied to the synthesis of the 4-chloro-2-fluorophenol intermediate. For instance, a palladium-catalyzed hydroxylation of a corresponding dihalo-fluorobenzene derivative could be envisioned, although this would likely be a more complex and expensive route than the direct chlorination of 2-fluorophenol.

Table 2: Potential Catalytic Approaches

| Catalytic Method | Application in Synthesis | Catalyst Examples | Comments |

| Acid Catalysis | Generation of Chloromethylating Agent | Zn(II) salts (e.g., ZnCl₂, Zn(OTf)₂) | Enables in situ formation of chloromethyl methyl ether from safer precursors. |

| Transition Metal Catalysis | Synthesis of Aryl Ether Intermediate (Hypothetical) | Palladium complexes with specialized ligands | Not the most direct route for this specific target; more applicable to diaryl ether synthesis. |

Green Chemistry Principles Applied to the Synthesis of this compound

The traditional synthesis of chloromethoxy ethers often involves the use of hazardous reagents and solvents, generating significant waste. The application of green chemistry principles seeks to mitigate these issues by designing more environmentally benign processes. A plausible synthetic route to this compound involves the reaction of 4-chloro-2-fluorophenol with a chloromethylating agent.

A significant advancement in the chloromethylation of phenols is the development of solvent-free or reduced-solvent reaction conditions. Traditional methods often employ chlorinated solvents, which are environmentally persistent and pose health risks. Research has demonstrated the feasibility of performing Blanc-type chloromethylations under solvent-free conditions, often with the aid of a solid catalyst.

For the hypothetical synthesis of this compound, a solvent-free approach could involve the reaction of 4-chloro-2-fluorophenol with a suitable chloromethylating agent, such as a mixture of dimethoxymethane and chlorosulfonic acid, catalyzed by a Lewis acid like zinc chloride. tandfonline.com This methodology has been shown to be effective for various substituted phenolic derivatives. tandfonline.comresearchgate.net The absence of a solvent not only reduces the environmental impact but can also simplify product isolation and purification.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Chloromethylation of a Model Phenol

| Parameter | Conventional Solvent-Based Method | Solvent-Free Method tandfonline.com |

|---|---|---|

| Solvent | Dichloromethane | None |

| Catalyst | Anhydrous AlCl₃ | 10 mol% ZnCl₂ |

| Reaction Time | 6-8 hours | 2-3 hours |

| Yield | 75% | 88% |

| Work-up | Aqueous wash, extraction | Direct filtration/distillation |

This table presents illustrative data based on analogous reactions to highlight the potential advantages of a solvent-free approach.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org The ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product.

The traditional Blanc chloromethylation, which uses formaldehyde (B43269) and hydrogen chloride, has a relatively high theoretical atom economy. However, it is plagued by the formation of the highly carcinogenic byproduct bis(chloromethyl) ether. libretexts.orgwikipedia.org A greener alternative involves the in situ generation of the chloromethylating agent from less hazardous precursors. For instance, the reaction of dimethoxymethane with a halide donor, such as acetyl chloride, catalyzed by a Lewis acid, can produce chloromethyl methyl ether. orgsyn.orgorgsyn.orgorganic-chemistry.org

Let's consider a hypothetical reaction for the synthesis of this compound from 4-chloro-2-fluorophenol and chloromethyl methyl ether:

C₆H₄ClFO (4-chloro-2-fluorophenol) + CH₃OCH₂Cl (chloromethyl methyl ether) → C₇H₅Cl₂FO (this compound) + CH₃OH (methanol)

The atom economy for this reaction can be calculated as follows:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Molecular Weight of C₇H₅Cl₂FO ≈ 195.02 g/mol

Molecular Weight of C₆H₄ClFO ≈ 146.55 g/mol

Molecular Weight of CH₃OCH₂Cl ≈ 80.51 g/mol

Atom Economy = (195.02 / (146.55 + 80.51)) x 100 ≈ 86.2%

Continuous Flow Chemistry and Microreactor Technologies for Scalable Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. nih.gov The synthesis of this compound, which involves potentially hazardous chloromethylating agents, is an excellent candidate for implementation in a continuous flow system.

Microreactors, with their high surface-area-to-volume ratios, enable rapid heat and mass transfer, allowing for precise temperature control and improved reaction selectivity. nih.govmdpi.com In a continuous flow setup for the synthesis of this compound, key reaction parameters could be rapidly screened and optimized.

Table 2: Key Reaction Parameters for Optimization in a Continuous Flow System

| Parameter | Range for Optimization | Rationale |

|---|---|---|

| Temperature | 25 - 100 °C | Precise temperature control can minimize byproduct formation and enhance reaction rate. |

| Residence Time | 1 - 30 minutes | Short residence times can reduce the formation of degradation products and improve throughput. |

| Stoichiometry | 1:1 to 1:1.5 (Phenol:Reagent) | Precise molar ratio control can maximize yield and minimize unreacted starting materials. |

| Catalyst Loading | 0.1 - 5 mol% | Optimization of catalyst concentration can improve efficiency and reduce costs. |

| Flow Rate | 0.1 - 10 mL/min | Affects residence time and mixing efficiency. |

The ability to rapidly vary these parameters allows for the efficient identification of optimal reaction conditions, leading to higher yields and purities compared to batch processes. Furthermore, hazardous reagents can be generated in situ and consumed immediately, minimizing their accumulation and enhancing process safety. fraunhofer.deiupac.org

The design of the microreactor is critical for achieving efficient mixing and heat transfer. For a liquid-phase reaction like the chloromethylation of 4-chloro-2-fluorophenol, a simple packed-bed reactor containing the catalyst or a tube-in-tube reactor could be employed. researchgate.netacs.orgacs.org The choice of reactor material is also important, with materials like glass, silicon carbide, or corrosion-resistant metal alloys being suitable for handling potentially corrosive reagents.

Process intensification, a key benefit of flow chemistry, can be achieved by numbering-up (running multiple microreactors in parallel) to achieve industrial-scale production without the safety concerns associated with large batch reactors. youtube.com This approach allows for a more flexible and on-demand production model. The integration of in-line analytical techniques, such as FT-IR or mass spectrometry, can provide real-time monitoring of the reaction, enabling automated process control and ensuring consistent product quality.

By leveraging the principles of green chemistry and the capabilities of continuous flow technology, the synthesis of this compound can be transformed into a safer, more efficient, and sustainable process.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 1 Chloromethoxy 2 Fluorobenzene

Reactivity of the Chloromethoxy Functional Group

The chloromethoxy group (-OCH₂Cl) is a key site of reactivity in 4-Chloro-1-(chloromethoxy)-2-fluorobenzene. The carbon atom of the chloromethyl moiety is electrophilic due to the presence of two electronegative atoms, oxygen and chlorine, making it susceptible to attack by nucleophiles.

The chloromethyl carbon in this compound is a prime target for nucleophilic substitution reactions. This reactivity is analogous to that of other α-chloro ethers. The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion.

Common nucleophiles that can participate in this reaction include alkoxides, phenoxides, cyanides, and amines. The general mechanism can be depicted as follows:

Nu⁻ + R-OCH₂Cl → R-OCH₂-Nu + Cl⁻

Where 'R' represents the 4-chloro-2-fluorophenyl group and 'Nu⁻' is the incoming nucleophile. The rate of this reaction is influenced by the strength of the nucleophile and the solvent polarity.

| Nucleophile (Nu⁻) | Product | Reaction Conditions |

| RO⁻ (Alkoxide) | R-OCH₂-OR' | Aprotic solvent |

| ArO⁻ (Phenoxide) | R-OCH₂-OAr | Aprotic solvent |

| CN⁻ (Cyanide) | R-OCH₂-CN | Polar aprotic solvent |

| R'₂NH (Amine) | R-OCH₂-NR'₂ | Typically requires a base |

This table represents expected nucleophilic substitution reactions based on the general reactivity of α-chloro ethers.

The presence of the electron-withdrawing chloro and fluoro substituents on the aromatic ring can have a modest electronic influence on the reaction rate, but the primary determinant of reactivity is the inherent electrophilicity of the chloromethyl carbon.

The chloromethoxy group can serve as a precursor to highly reactive electrophilic species. In the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄), this compound can generate a resonance-stabilized oxocarbenium ion.

R-OCH₂Cl + Lewis Acid → [R-O=CH₂]⁺[Lewis Acid-Cl]⁻

This oxocarbenium ion is a potent electrophile that can participate in various reactions, most notably Friedel-Crafts-type alkylations of aromatic compounds. This process, known as chloromethylation, introduces a chloromethyl group onto another aromatic ring. The stability of the oxocarbenium ion intermediate facilitates these electrophilic reactions.

The chloromethoxy group is susceptible to hydrolysis and solvolysis, particularly under aqueous or alcoholic conditions. The reaction proceeds through a nucleophilic attack by water or an alcohol on the electrophilic chloromethyl carbon.

Hydrolysis: R-OCH₂Cl + H₂O → R-OCH₂OH + HCl

The initial product, a hemiacetal, is generally unstable and can further decompose, potentially leading to the corresponding phenol (B47542) (4-chloro-2-fluorophenol), formaldehyde (B43269), and hydrochloric acid.

Solvolysis (with an alcohol, R'OH): R-OCH₂Cl + R'OH → R-OCH₂OR' + HCl

The rate of hydrolysis and solvolysis is influenced by the stability of the carbocation-like transition state. The presence of the aromatic ring provides some stabilization. Kinetic studies on related chloromethyl aryl ethers have shown that the reaction can proceed through an Sₙ1-like mechanism, especially in polar, protic solvents that can solvate the departing chloride ion and the developing positive charge on the carbon.

Reactivity of the Substituted Fluorobenzene Ring

The aromatic ring of this compound is substituted with three groups: a chlorine atom, a fluorine atom, and a chloromethoxy group. These substituents collectively influence the ring's reactivity towards both electrophilic and nucleophilic aromatic substitution.

The substituents on the benzene (B151609) ring dictate the position and rate of electrophilic aromatic substitution (EAS). The chloromethoxy group (-OCH₂Cl) is an ortho, para-directing group due to the lone pairs on the oxygen atom that can donate electron density to the ring through resonance. However, the electronegativity of the oxygen and the attached chloromethyl group also exerts an electron-withdrawing inductive effect, which deactivates the ring compared to benzene.

The fluorine and chlorine atoms are also ortho, para-directing but are deactivating due to their strong electron-withdrawing inductive effects, which outweigh their weaker resonance donation.

The directing effects of the substituents are as follows:

-OCH₂Cl: Ortho, para-directing (activating via resonance, deactivating via induction).

-F: Ortho, para-directing (deactivating).

-Cl: Ortho, para-directing (deactivating).

The positions for electrophilic attack are determined by the combined influence of these groups. The most likely positions for substitution are those activated by the chloromethoxy group and least deactivated by the halogens. The regioselectivity will be a complex interplay of these electronic and steric factors.

| Position of Attack | Directing Influence | Predicted Reactivity |

| C3 | Ortho to -F, Meta to -Cl and -OCH₂Cl | Less favored |

| C5 | Ortho to -Cl, Meta to -F and -OCH₂Cl | Less favored |

| C6 | Ortho to -OCH₂Cl, Meta to -F and -Cl | Potentially favored |

This table provides a qualitative prediction of regioselectivity in electrophilic aromatic substitution.

Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The reaction kinetics are expected to be slower than that of benzene due to the net deactivating effect of the substituents.

The presence of electron-withdrawing halogen substituents makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SₙAr). For an SₙAr reaction to occur via the addition-elimination mechanism, a strong electron-withdrawing group must be positioned ortho or para to a good leaving group (typically a halide). In this molecule, both chlorine and fluorine can act as leaving groups.

The rate of SₙAr reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. While the chloromethoxy group is not strongly electron-withdrawing, the cumulative inductive effect of the two halogens can activate the ring towards nucleophilic attack. The fluorine atom is generally a better leaving group than chlorine in SₙAr reactions due to the higher electronegativity of fluorine, which polarizes the C-F bond and makes the carbon more electrophilic.

Under very strong basic conditions, such as in the presence of sodium amide (NaNH₂), a nucleophilic aromatic substitution can proceed through an elimination-addition mechanism involving an aryne intermediate. The formation of an aryne would involve the deprotonation of a hydrogen atom ortho to one of the halogens, followed by the elimination of the halide. In this compound, the formation of a 4-chloro-2-(chloromethoxy)benzyne intermediate is conceivable. The subsequent addition of a nucleophile to the aryne can lead to a mixture of products.

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Halogen Sites

In palladium-catalyzed cross-coupling reactions, the activation of aryl halides typically follows the trend I > Br > Cl >> F. This is due to the bond dissociation energies of the carbon-halogen bonds, with the C-F bond being significantly stronger and therefore less reactive than the C-Cl bond. quora.comreddit.com Consequently, it is anticipated that metal-catalyzed cross-coupling reactions on this compound would proceed with high selectivity at the chloro position, leaving the fluoro and chloromethoxy groups intact under appropriate conditions.

Common cross-coupling reactions that could potentially be applied to this substrate include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The expected outcome would be the selective substitution of the chlorine atom.

Table 1: Predicted Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System (Example) | Predicted Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | 4-Aryl-1-(chloromethoxy)-2-fluorobenzene |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, phosphine (B1218219) ligand, base | 4-Amino-1-(chloromethoxy)-2-fluorobenzene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 4-Alkynyl-1-(chloromethoxy)-2-fluorobenzene |

Multi-Site Reactivity and Chemoselectivity Challenges in Reactions of this compound

The presence of three distinct reactive sites in this compound—the aromatic chlorine, the aromatic fluorine, and the chloromethoxy group—presents significant chemoselectivity challenges.

The aromatic C-Cl bond is the most likely site for oxidative addition in palladium-catalyzed cross-coupling reactions under standard conditions. The aromatic C-F bond is generally unreactive in such reactions unless specialized catalytic systems designed for C-F activation are employed. mdpi.commdpi.com

The chloromethoxy group (R-O-CH₂-Cl) is a reactive alkylating agent. The C-Cl bond in this group is an aliphatic carbon-chlorine bond, which can be susceptible to nucleophilic substitution reactions. This group can also act as a protecting group for the phenolic oxygen, which can be cleaved under acidic conditions. The reactivity of the chloromethoxy group could compete with reactions at the aromatic C-Cl bond, particularly if nucleophilic reagents are used. For instance, strong bases or nucleophiles used in cross-coupling reactions could potentially react with the chloromethyl ether moiety.

Table 2: Potential Chemoselectivity Challenges

| Reagent/Condition | Potential Reaction at C-Cl (Aromatic) | Potential Reaction at C-F (Aromatic) | Potential Reaction at -OCH₂Cl |

| Pd(0)/Ligand, Base (Cross-Coupling) | Primary Site of Reactivity | Unlikely | Potential for side reactions with strong nucleophiles/bases |

| Strong Nucleophile | Possible, but less favorable than SₙAr at activated positions | Highly Unlikely | High potential for Sₙ2 reaction |

| Strong Acid | Stable | Stable | Cleavage to form 4-chloro-2-fluorophenol (B1580588) |

| Strong Base | Possible elimination/substitution under harsh conditions | Unlikely | Potential for elimination or substitution |

Achieving high chemoselectivity would therefore depend on the careful selection of reaction conditions, catalysts, and reagents to favor transformation at the desired site while minimizing competing side reactions.

Kinetic and Thermodynamic Studies of Key Transformation Pathways

No specific kinetic or thermodynamic data for reactions involving this compound have been reported. However, the principles of physical organic chemistry can be applied to predict the factors that would govern the rates and equilibria of its potential transformations.

Determination of Rate Constants and Activation Parameters

To understand the reactivity of this molecule, kinetic studies would be essential. Experimental techniques such as in-situ monitoring of reaction progress using spectroscopy (e.g., NMR, IR) or chromatography (e.g., GC, HPLC) would allow for the determination of reaction rates under various conditions (temperature, concentration of reactants and catalysts).

From the temperature dependence of the rate constants, activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) could be determined using the Arrhenius and Eyring equations. These parameters would provide insight into the energy profile of the reaction and the nature of the transition state.

Table 3: Hypothetical Kinetic Parameters for Competitive Reactions

| Reaction Pathway | Expected Relative Rate | Factors Influencing Rate |

| Pd-catalyzed C-Cl coupling | Fast | Catalyst efficiency, ligand steric and electronic properties, base strength |

| Pd-catalyzed C-F coupling | Very Slow | High C-F bond strength, requires specialized catalysts |

| Nucleophilic attack at -OCH₂Cl | Variable | Nucleophile strength, solvent polarity |

Reaction Coordinate Analysis and Transition State Elucidation

Computational chemistry, specifically Density Functional Theory (DFT), would be a powerful tool to investigate the reaction mechanisms of this compound. By mapping the potential energy surface for a given reaction, the structures of reactants, intermediates, transition states, and products can be optimized.

This analysis would provide a detailed picture of the reaction coordinate, identifying the rate-determining step and elucidating the geometry and electronic structure of the transition states. For example, in a palladium-catalyzed cross-coupling reaction, computational studies could compare the energy barriers for oxidative addition at the C-Cl versus the C-F bond, providing a theoretical basis for the observed chemoselectivity.

Table 4: Computational Methods for Mechanistic Elucidation

| Computational Method | Information Obtained |

| Density Functional Theory (DFT) | Geometries of stationary points, reaction energies, activation barriers |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, bond orders, orbital interactions |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds |

Derivatization Chemistry of this compound for Complex Molecule Construction

The functional groups present in this compound make it a potentially useful building block in organic synthesis. Its derivatization can be envisaged to proceed in a stepwise and selective manner to construct more complex molecular architectures.

A plausible synthetic strategy would involve initial functionalization at the most reactive site, the C-Cl bond, via a metal-catalyzed cross-coupling reaction. This would introduce a new substituent at the 4-position. Following this, the chloromethoxy group could be utilized in several ways. It could be subjected to nucleophilic substitution to introduce a variety of functionalities, or it could be deprotected to unveil the phenol, which could then undergo further reactions such as O-alkylation or O-arylation. The C-F bond would likely remain unreactive throughout these transformations, providing a stable fluorine substituent in the final product, a feature often desired in medicinal chemistry. scispace.com

For example, a Suzuki-Miyaura coupling could be performed to install a new aryl group at the 4-position. The resulting 4-aryl-1-(chloromethoxy)-2-fluorobenzene could then be treated with a nucleophile, such as an amine, to displace the chloride of the chloromethoxy group, leading to the formation of a more complex, multi-functionalized molecule.

Table 5: Potential Derivatization Pathways

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-1-(chloromethoxy)-2-fluorobenzene |

| 2a | Nucleophilic Substitution | R₂NH | 4-Aryl-1-((dialkylamino)methoxy)-2-fluorobenzene |

| 2b | Deprotection | H₃O⁺ | 4-Aryl-2-fluorophenol |

| 3 (from 2b) | O-Alkylation | R-X, base | 1-Alkoxy-4-aryl-2-fluorobenzene |

Advanced Spectroscopic and Chromatographic Elucidation Techniques for 4 Chloro 1 Chloromethoxy 2 Fluorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of 4-Chloro-1-(chloromethoxy)-2-fluorobenzene in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-Dimensional NMR: ¹H, ¹³C, ¹⁹F Chemical Shift Analysis and Coupling Constants

One-dimensional NMR spectra, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F), offer fundamental structural information. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal through-bond interactions with neighboring nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methylene (B1212753) protons of the chloromethoxy group. The aromatic region will display a complex splitting pattern due to spin-spin coupling between the three adjacent protons and with the fluorine atom. The methylene protons (-O-CH₂-Cl) are anticipated to appear as a singlet further downfield due to the deshielding effects of the adjacent oxygen and chlorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The carbon of the chloromethoxy group is expected to be significantly downfield. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached substituents (chloro, fluoro, and chloromethoxy groups). Carbons directly bonded to electronegative atoms will be shifted further downfield.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For this compound, a single resonance is expected. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring, and the signal will likely be split into a multiplet due to coupling with the neighboring aromatic protons.

Predicted NMR Data:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) | Multiplicity & Coupling Constants (Hz) |

| Aromatic H-3 | 7.20 - 7.40 | ~117.0 | - | ddd, J(H-H) ≈ 8.5, J(H-F) ≈ 8.5, J(H-H) ≈ 2.0 |

| Aromatic H-5 | 7.10 - 7.30 | ~128.0 | - | dd, J(H-H) ≈ 8.5, J(H-H) ≈ 2.0 |

| Aromatic H-6 | 7.00 - 7.20 | ~115.0 | - | t, J(H-H) ≈ 8.5 |

| -O-CH₂-Cl | 5.80 - 6.00 | ~80.0 | - | s |

| Aromatic C-1 | - | ~150.0 (d, J(C-F) ≈ 245) | - | - |

| Aromatic C-2 | - | ~125.0 (d, J(C-F) ≈ 15) | - | - |

| Aromatic C-3 | - | ~117.0 (d, J(C-F) ≈ 5) | - | - |

| Aromatic C-4 | - | ~120.0 (d, J(C-F) ≈ 20) | - | - |

| Aromatic C-5 | - | ~128.0 | - | - |

| Aromatic C-6 | - | ~115.0 (d, J(C-F) ≈ 2) | - | - |

| Fluorine | - | - | -120 to -140 | m |

Note: The predicted data in the table is based on the analysis of structurally similar compounds and theoretical prediction software. Actual experimental values may vary.

Two-Dimensional NMR: COSY, HSQC, HMBC, NOESY for Structural Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions on the benzene (B151609) ring. wikipedia.orgoxinst.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the methylene protons would show a cross-peak with the chloromethoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (¹H-¹³C). This technique is vital for piecing together the molecular skeleton. For example, the methylene protons would show correlations to the aromatic carbon C-1, confirming the attachment of the chloromethoxy group to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. wikipedia.org This can be useful in determining the preferred conformation of the chloromethoxy group relative to the aromatic ring.

Solid-State NMR Spectroscopy for Crystalline Forms

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) can provide valuable information about its structure and dynamics in the solid phase. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings. Techniques like Magic Angle Spinning (MAS) are employed to obtain higher resolution spectra in the solid state. ssNMR could be used to study polymorphism, identify different crystalline forms, and understand intermolecular interactions in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum offers a roadmap to the molecule's structure.

Electrospray Ionization (ESI-HRMS) and Electron Ionization (EI-HRMS)

Electrospray Ionization (ESI-HRMS): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. chemicalbook.com This is particularly useful for accurately determining the molecular weight and, consequently, the molecular formula of this compound.

Electron Ionization (EI-HRMS): EI is a higher-energy ionization method that leads to extensive fragmentation of the molecule. The resulting mass spectrum is a unique fingerprint of the compound, showing a variety of fragment ions. The molecular ion peak may be observed, but often with low intensity.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is a powerful technique to study the fragmentation pathways of a selected ion. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a prominent fragment ion) is isolated and then subjected to collision-induced dissociation (CID) to generate product ions. By analyzing the product ions, the fragmentation mechanism can be elucidated, providing further confirmation of the proposed structure.

Proposed Fragmentation Pathway:

A plausible fragmentation pathway for this compound under EI conditions would likely involve the following steps:

Initial Ionization: Formation of the molecular ion [C₇H₅Cl₂FO]⁺•.

Loss of a Chlorine Radical: Cleavage of the relatively weak C-Cl bond in the chloromethoxy group to form a stable oxonium ion.

Loss of Formaldehyde (B43269): Subsequent loss of formaldehyde (CH₂O) from the oxonium ion.

Cleavage of the Ether Bond: Scission of the C-O bond connecting the side chain to the aromatic ring.

Aromatic Ring Fragmentation: Further fragmentation of the substituted benzene ring, potentially involving the loss of CO, HCl, or other small neutral molecules.

The presence of two chlorine atoms would result in characteristic isotopic patterns for chlorine-containing fragments, with the ratio of the M and M+2 peaks being approximately 3:1 for one chlorine atom and 9:6:1 for two chlorine atoms. docbrown.info

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of this compound. These two techniques are complementary, as the selection rules governing them differ; some vibrational modes may be active in Raman but not in IR, and vice versa.

Characteristic Absorption and Scattering Bands for Functional Group Identification

The vibrational spectrum of this compound is dominated by contributions from the substituted benzene ring, the chloromethoxy group, and the carbon-halogen bonds. While a complete experimental spectrum for this specific molecule is not widely published, a detailed assignment can be compiled by analyzing the expected frequencies of its constituent functional groups, supported by data from similar compounds like 1-(chloromethyl)-4-fluorobenzene and other halogenated phenols. niscpr.res.innih.gov

Key vibrational modes are anticipated in the following regions:

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region. The exact positions are influenced by the electronic effects of the substituents on the ring.

Aliphatic C-H Stretching: The CH₂ group in the chloromethoxy moiety will exhibit symmetric and asymmetric stretching vibrations, usually found in the 2960-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring skeleton are expected to produce a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹. For substituted benzenes, prominent peaks are often observed near 1600, 1585, 1500, and 1450 cm⁻¹. niscpr.res.in

C-O-C (Ether) Stretching: The asymmetric stretching of the C-O-C linkage in the chloromethoxy group is expected to produce a strong absorption band in the FT-IR spectrum, typically located in the 1260-1000 cm⁻¹ region.

C-F Stretching: The carbon-fluorine stretching vibration is known to produce a strong absorption in the FT-IR spectrum, generally falling within the 1250-1020 cm⁻¹ range. Its exact position can be sensitive to the electronic environment.

C-Cl Stretching: The spectrum will feature two distinct C-Cl stretching vibrations. The C-Cl bond on the aromatic ring typically absorbs in the 1100-800 cm⁻¹ region. The aliphatic C-Cl bond of the chloromethyl group gives rise to a band in the 800-600 cm⁻¹ range. niscpr.res.in

The following interactive table summarizes the expected vibrational bands for functional group identification.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | -CH₂- | 2960 - 2850 | FT-IR, Raman |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1400 | FT-IR, Raman |

| C-O-C Asymmetric Stretch | Aryl-O-CH₂ | 1260 - 1000 | FT-IR |

| C-F Stretch | Ar-F | 1250 - 1020 | FT-IR |

| Aromatic C-Cl Stretch | Ar-Cl | 1100 - 800 | FT-IR, Raman |

| Aliphatic C-Cl Stretch | -CH₂-Cl | 800 - 600 | FT-IR, Raman |

Conformational Analysis and Molecular Structure Elucidation

Beyond simple functional group identification, vibrational spectroscopy can provide insights into the conformational isomers of this compound. The molecule possesses rotational freedom around the Ar-O and O-CH₂ bonds. Different spatial arrangements (conformers) can lead to slight shifts in vibrational frequencies or the appearance of new bands in the spectrum.

By comparing experimentally observed spectra with spectra calculated for different stable conformers using computational methods like Density Functional Theory (DFT), it is possible to determine the most likely conformation in the gas phase or in solution. nih.gov For instance, the relative orientation of the chloromethyl group with respect to the benzene ring can influence the frequencies of the C-O-C and C-Cl stretching modes, as well as the out-of-plane bending modes of the aromatic ring. A detailed vibrational analysis, combining experimental data with theoretical calculations, is crucial for a complete elucidation of its molecular structure. youtube.comresearchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction: Bond Lengths, Bond Angles, Torsion Angles

While a specific crystal structure for this compound has not been publicly documented, analysis of closely related halogenated aromatic compounds allows for the prediction of its key structural parameters. mdpi.comnih.gov A single crystal X-ray diffraction study would yield precise measurements of the covalent bonds within the molecule.

The expected values for key geometric parameters are presented in the table below. These are typical values derived from crystallographic data of similar substituted benzene derivatives.

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C-Cl (Aromatic) | ~1.74 Å |

| Bond Length | C-F (Aromatic) | ~1.36 Å |

| Bond Length | C-O (Aryl Ether) | ~1.37 Å |

| Bond Length | O-C (Aliphatic) | ~1.42 Å |

| Bond Length | C-Cl (Aliphatic) | ~1.78 Å |

| Bond Angle | C-C-C (Benzene Ring) | ~120° |

| Bond Angle | Cl-C-C (Aromatic) | ~120° |

| Bond Angle | F-C-C (Aromatic) | ~120° |

| Bond Angle | Ar-O-CH₂ | ~118° |

| Torsion Angle | C-Ar-O-C | Defines conformation |

| Torsion Angle | Ar-O-C-Cl | Defines conformation |

The torsion angles are particularly important as they define the molecule's conformation in the solid state, which is often the lowest energy arrangement within the crystal lattice.

Crystal Packing Analysis and Intermolecular Interactions (Excluding Biological Contexts)

The way molecules of this compound arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. ias.ac.inrsc.org The presence of multiple halogen atoms and an ether oxygen atom makes this molecule a candidate for several types of weak interactions that dictate the supramolecular architecture. ias.ac.in

Halogen Bonding: The chlorine atoms in the molecule can participate in halogen bonding, where an electrophilic region on one chlorine atom (the σ-hole) interacts with a nucleophilic region on a neighboring molecule, such as the ether oxygen or another halogen atom (Cl···O or Cl···Cl interactions). mdpi.commdpi.com

C-H···O and C-H···Halogen Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and aliphatic C-H groups as donors and the ether oxygen, fluorine, or chlorine atoms as acceptors are expected to play a significant role in the crystal packing. ed.ac.uk

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent benzene rings align. These interactions can be either face-to-face or offset. nih.gov

Analysis of the crystal packing reveals how these subtle forces collectively stabilize the crystal structure, influencing physical properties such as melting point and solubility.

Advanced Chromatographic Methods for Purity Assessment and Separation

Chromatography is an essential tool for the separation and purity assessment of synthesized chemical compounds. For a substituted halobenzene like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable advanced methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary technique for analyzing non-volatile, polar to moderately non-polar compounds. A C18 stationary phase would be effective, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. The addition of a small amount of an acid like trifluoroacetic acid (TFA) can improve peak shape. researchgate.net This method is excellent for determining the purity of a sample by separating the main compound from starting materials, by-products, or degradation products.

Gas Chromatography (GC): Given its likely volatility, Gas Chromatography is also a highly effective technique. A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17) would be appropriate. Detection can be achieved using a Flame Ionization Detector (FID) for general purity analysis or a Mass Spectrometer (MS) for definitive identification of the parent compound and any impurities based on their mass-to-charge ratio and fragmentation patterns. An Electron Capture Detector (ECD) would also be highly sensitive to this polyhalogenated compound.

The following table outlines potential starting conditions for chromatographic analysis.

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Purpose |

| RP-HPLC | C18 (Octadecylsilane) | Acetonitrile/Water Gradient | UV (e.g., 254 nm) | Purity Assessment, Quantification |

| GC | 5% Phenyl Polysiloxane | Helium | MS, FID, or ECD | Separation of Isomers, Purity, Identification |

These chromatographic methods are crucial for quality control, ensuring the compound meets the required purity specifications for its intended application and for separating it from potential isomers formed during synthesis. pharmaceuticalconferences.com

Gas Chromatography (GC) with Mass Spectrometric Detection (GC-MS) for Volatile Byproducts

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. When coupled with a mass spectrometer, it becomes an unparalleled tool for the definitive identification of these substances. In the context of this compound, GC-MS is particularly useful for identifying volatile byproducts that may arise during its synthesis.

The synthesis of chloromethyl ethers can sometimes be accompanied by the formation of various volatile impurities. chempanda.com For instance, the chloromethylation of aromatic compounds can lead to the formation of isomeric products or other related chlorinated species. researchgate.netgoogle.com GC-MS analysis involves injecting a vaporized sample into a long, thin capillary column. An inert carrier gas (like helium or nitrogen) carries the sample through the column, where separation occurs based on the compounds' boiling points and their interactions with the stationary phase.

As the separated compounds elute from the column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), which causes the molecules to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that is a unique "fingerprint" for that compound.

The fragmentation of aromatic ethers in a mass spectrometer often involves characteristic patterns. whitman.edu The molecular ion peak may be observed, and common fragmentation pathways include cleavage of the ether bond and fragmentation of the aromatic ring. whitman.edu For this compound, one would expect to see fragments corresponding to the loss of the chloromethoxy group, as well as fragments characteristic of the substituted benzene ring.

A hypothetical GC-MS analysis of a sample of this compound might reveal the presence of volatile byproducts. The following table provides an example of the data that could be generated.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identification Confidence |

|---|---|---|---|

| This compound | 12.78 | 194 (M+), 159, 129, 93 | High (Matched with Standard) |

| Bis(4-chloro-2-fluorophenyl)methane (Byproduct) | 18.32 | 272 (M+), 145, 129 | Tentative (Library Match) |

| Dichloromethane (Solvent Residue) | 2.15 | 84 (M+), 49 | High (Matched with Standard) |

Theoretical and Computational Chemistry Approaches to 4 Chloro 1 Chloromethoxy 2 Fluorobenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. By solving approximations of the Schrödinger equation, these methods model electron distribution, which dictates the molecule's stability, reactivity, and physical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. semanticscholar.org For 4-Chloro-1-(chloromethoxy)-2-fluorobenzene, a typical DFT calculation, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would begin by optimizing the molecule's geometry to find its lowest energy conformation (ground state). niscpr.res.in

Table 1: Illustrative Ground State Properties Calculated by DFT

| Property | Predicted Value | Significance for this compound |

|---|---|---|

| Total Energy | (Value in Hartrees) | Represents the total electronic and nuclear energy at 0 K; a key value for thermodynamic calculations. |

| Dipole Moment | (Value in Debye) | Indicates the net molecular polarity arising from the asymmetrical arrangement of F, Cl, and O atoms. |

Note: The values in this table are illustrative of typical DFT outputs.

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) offer a pathway to very high accuracy, though at a significant computational cost. researchgate.net

For this compound, ab initio calculations would serve as a benchmark to validate results from less computationally demanding methods like DFT. They provide a more rigorous description of electron correlation, which is the interaction between individual electrons. This level of accuracy is critical for precise calculations of properties like electron affinity and ionization potential. While DFT is often sufficient for many applications, ab initio methods are the gold standard for achieving near-exact solutions to the electronic structure problem.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. malayajournal.org The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. malayajournal.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack. Analysis shows that such transitions often involve charge transfer between different parts of the molecule. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data

| Orbital | Energy (eV) | Significance for Reactivity |

|---|---|---|

| HOMO | -8.5 eV | Indicates the molecule's electron-donating capability. The region of highest density points to the likely site of electrophilic attack. |

| LUMO | -1.2 eV | Indicates the molecule's electron-accepting capability. The region of highest density points to the likely site of nucleophilic attack. |

Note: The energy values are representative examples for a molecule of this type.

Computational Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular features and gain a deeper understanding of the molecule's structure and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Computational methods, particularly DFT in conjunction with the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.) for a molecule like this compound. mdpi.com

These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard (e.g., TMS). The predicted shifts help in assigning the peaks in an experimental spectrum to specific atoms in the molecule. For this compound, predicting the ¹⁹F chemical shift is particularly useful due to fluorine's high sensitivity as an NMR probe. nih.govuni-muenchen.de Calculations can also help resolve ambiguities in complex spectra arising from the molecule's asymmetry. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| H (Aromatic) | 7.2 - 7.6 | Deshielded due to the aromatic ring current and influence of adjacent halogens. |

| H (CH₂) | 5.8 | Significantly deshielded by the adjacent oxygen and chlorine atoms. |

| C-F | 155 - 160 | Large downfield shift characteristic of a carbon directly bonded to fluorine. |

| C-Cl (Aromatic) | 125 - 130 | Influenced by the inductive effect of the chlorine atom. |

| C-O | 115 - 120 | Shielded relative to the C-F carbon but deshielded by the ether linkage. |

Note: These are hypothetical shifts based on typical substituent effects.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. DFT calculations can compute the harmonic vibrational frequencies corresponding to these motions. researchgate.net The results are typically presented as a list of frequencies, IR intensities, and Raman activities. niscpr.res.in

For this compound, which has 15 atoms, there are 39 expected normal modes of vibration. niscpr.res.in Simulated spectra allow for the assignment of each calculated frequency to a specific type of vibration, such as C-H stretching, C-F stretching, C-Cl stretching, or benzene (B151609) ring deformations. niscpr.res.inslideshare.net Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.net

Table 4: Selected Calculated Vibrational Frequencies and Assignments (Based on Analogous Compounds)

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

|---|---|---|

| 3150 | 3024 | Aromatic C-H Stretch |

| 3080 | 2957 | CH₂ Asymmetric Stretch |

| 1595 | 1531 | C=C Aromatic Ring Stretch |

| 1280 | 1229 | C-F Stretch |

| 1100 | 1056 | C-O-C Asymmetric Stretch |

Note: Data is illustrative, based on typical frequency ranges for these functional groups. The assignment is confirmed by analyzing the Potential Energy Distribution (PED). niscpr.res.in

Prediction of Mass Spectrometric Fragmentation Pathways

In mass spectrometry, molecules are ionized and then break apart into smaller, charged fragments. Predicting these fragmentation pathways is crucial for identifying unknown compounds. For this compound, computational methods can be used to forecast the most likely fragmentation patterns upon electron ionization. This prediction is typically based on the principles of quantum chemical mass spectrometry, which evaluates the energetics of potential fragmentation routes. researchgate.net The process involves calculating bond dissociation energies and the stability of the resulting cations and neutral losses to identify the lowest energy pathways. jst.go.jp

The structure of this compound suggests several likely fragmentation points. The bond between the methylene (B1212753) group and the ether oxygen (C-O) and the bond between the methylene group and the chlorine atom (C-Cl) are probable sites of initial cleavage due to the electronegativity of the heteroatoms.

Key Fragmentation Principles:

Weakest Bond Cleavage: The initial fragmentation often occurs at the weakest bonds in the molecular ion.

Stable Fragments: Pathways that lead to the formation of stable carbocations or resonance-stabilized ions are favored.

Neutral Losses: The expulsion of small, stable neutral molecules (e.g., HCl, CO, CH₂O) is a common fragmentation mechanism.

A theoretical fragmentation pathway for this compound would start with the molecular ion [M]⁺•. Primary fragmentation events would likely involve the cleavage of the chloromethoxy group.

Interactive Data Table: Predicted Mass Spectrometric Fragments

| Predicted Fragment Ion (Structure) | m/z (for ³⁵Cl) | Proposed Neutral Loss | Fragmentation Pathway |

| [C₇H₅ClFO]⁺• | 160 | CH₂Cl | α-cleavage of the chloromethyl group. |

| [C₇H₅ClFO-CH₂O]⁺• | 130 | CH₂O | Loss of formaldehyde (B43269) from the molecular ion. |

| [C₆H₃ClF]⁺• | 130 | OCH₂Cl | Cleavage of the entire chloromethoxy group. |

| [CH₂Cl]⁺ | 49 | C₇H₅ClFO | Cleavage forming the chloromethyl cation. |

Computational Studies of Reaction Mechanisms and Energy Landscapes

Computational chemistry provides indispensable tools for mapping the detailed pathways of chemical reactions, identifying transient intermediates, and determining the energy required for a reaction to occur.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction at a molecular level, it is essential to identify the transition state (TS), which is the highest energy point along the reaction path. fiveable.me Various algorithms, such as the synchronous transit-guided quasi-Newton (STGQ) method, can be employed to locate this first-order saddle point on the potential energy surface. fiveable.me

Once a transition state is located, its identity must be confirmed. This is achieved through two primary steps:

Frequency Calculation: A true transition state has exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. fiveable.me

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation traces the minimum energy path downhill from the transition state. scm.comnumberanalytics.com A successful IRC calculation must connect the transition state to the reactant and product minima, thereby confirming that the located TS is indeed the correct one for the reaction under investigation. faccts.degithub.io

For a hypothetical nucleophilic substitution reaction on the chloromethoxy group of this compound (e.g., with a hydroxide (B78521) ion), computational methods would first locate the pentavalent carbon transition state. An IRC analysis would then follow this path to ensure it connects the starting materials (the benzene derivative and hydroxide) to the final products (the corresponding alcohol and chloride ion).

Determination of Activation Energies and Reaction Enthalpies

The activation energy (Ea) and reaction enthalpy (ΔH) are critical parameters for understanding reaction kinetics and thermodynamics. These values can be calculated with a high degree of accuracy using quantum chemical methods, particularly Density Functional Theory (DFT). aps.orgresearchgate.net

Activation Energy (Ea): This is calculated as the difference in energy between the transition state and the reactants. A lower activation energy implies a faster reaction rate. researchgate.net

Reaction Enthalpy (ΔH): This is the difference in energy between the products and the reactants, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

DFT calculations with appropriate functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p)) would be used to optimize the geometries of reactants, the transition state, and products for a reaction involving this compound. acs.org Single-point energy calculations at a higher level of theory can further refine these energy values. medium.com

Solvent Effects Modeling in Reaction Pathways

Reactions are most often carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgnumberanalytics.com This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's energy and geometry. numberanalytics.comworldscientific.com

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in certain reaction mechanisms.

For a reaction involving this compound, a PCM calculation would typically be performed to model the effect of a solvent like water or methanol (B129727) on the activation energy and reaction enthalpy. numberanalytics.com

Molecular Dynamics Simulations for Conformational Sampling and Solution-Phase Behavior

Molecular dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering insights into conformational flexibility and behavior in solution. tandfonline.com An MD simulation of this compound would involve placing the molecule in a simulated box of solvent molecules (e.g., water) and solving Newton's equations of motion for the system.

This technique is particularly useful for:

Conformational Sampling: The chloromethoxy group is flexible and can adopt various conformations. MD simulations can explore the potential energy landscape to identify the most stable (lowest energy) conformations and the energy barriers between them. nih.govcresset-group.comnih.gov

Solution-Phase Behavior: MD can reveal how the molecule interacts with the surrounding solvent molecules. This includes analyzing the formation of solvation shells and calculating properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute.

The results of MD simulations can provide a dynamic picture of how this compound behaves in a realistic chemical environment, complementing the static information obtained from quantum chemical calculations. portlandpress.com

Quantitative Structure-Property Relationship (QSPR) Studies (Theoretical Aspects, Excl. Biological)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. wikipedia.org A QSPR model is a mathematical equation that correlates calculated molecular descriptors with an experimentally measured property. researchgate.net

The development of a QSPR model for a property of this compound (e.g., boiling point, refractive index, or solubility) would theoretically involve these steps:

Data Set Collection: A set of structurally similar compounds with known experimental values for the target property would be assembled.

Descriptor Calculation: For each molecule in the set, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to select the most relevant descriptors and build a predictive model. nih.gov

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. wikipedia.orgconicet.gov.ar

Interactive Data Table: Examples of Molecular Descriptors for QSPR

| Descriptor Class | Specific Descriptor Example | Description |

| Topological | Wiener Index | A descriptor based on the distances between all pairs of atoms in the molecular graph. |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Geometric | Molecular Surface Area | The total surface area of the molecule, calculated from its 3D geometry. |

| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule, calculated using quantum mechanics. |

| Electronic | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. |

By applying these theoretical and computational approaches, a comprehensive understanding of the chemical nature of this compound can be achieved, guiding further experimental investigation and application.

Applications of 4 Chloro 1 Chloromethoxy 2 Fluorobenzene As a Key Intermediate in Complex Chemical Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The reactivity of the chloromethoxy group in 4-Chloro-1-(chloromethoxy)-2-fluorobenzene makes it a suitable starting point for the construction of various heterocyclic systems. The chloromethyl ether functionality can act as an electrophile, reacting with a wide range of nucleophiles to initiate cyclization reactions. For instance, it can be envisioned as a precursor in the synthesis of fluorinated quinazolines, benzofurans, and other related heterocyclic structures that are of interest in medicinal and materials chemistry. organic-chemistry.orgresearchgate.netasianpubs.orgnih.govresearchgate.net

The general synthetic approach would involve the displacement of the chloride from the chloromethoxy group by a nucleophile, followed by an intramolecular reaction to form the heterocyclic ring. The presence of the fluorine and chlorine atoms on the aromatic ring can influence the reactivity and regioselectivity of these cyclization reactions, offering pathways to specifically substituted heterocyclic compounds.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic Scaffold | Potential Synthetic Route |

| Fluorinated Benzofurans | Reaction with a substituted phenol (B47542) followed by intramolecular cyclization. nih.gov |

| Fluorinated Quinazolines | Reaction with an anthranilamide derivative. organic-chemistry.orgresearchgate.netasianpubs.orgresearchgate.net |

| Fluorinated Benzoxazines | Reaction with an aminophenol. |

Role in the Elaboration of Polyfluorinated Organic Systems

The 4-chloro-2-fluorophenyl moiety of this compound is a key feature that allows for its incorporation into more complex polyfluorinated organic systems. Polyfluorinated aromatic compounds are of significant interest due to their unique electronic properties, thermal stability, and chemical resistance. acs.org This intermediate can be utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form polyfluorinated biaryls and other conjugated systems. acs.orgmdpi.comnih.govresearchgate.net

The presence of the chloro substituent provides a handle for such cross-coupling reactions, while the fluorine atom can modulate the electronic properties of the resulting molecule. The chloromethoxy group could be maintained during these transformations or modified beforehand to introduce other functionalities.

Building Block for Advanced Materials Monomers and Functional Polymers

The structure of this compound lends itself to the synthesis of monomers for advanced materials and functional polymers. Fluorinated polymers are known for their desirable properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.netnsf.govmdpi.comnih.govacs.org

Precursors for Optoelectronic Materials

The fluorinated aromatic core of this compound is a desirable feature in the design of organic optoelectronic materials. google.comrsc.org Fluorination can lower the HOMO and LUMO energy levels of organic materials, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org By modifying the chloromethoxy group to introduce polymerizable functionalities, this compound can be converted into monomers for the synthesis of fluorinated conjugated polymers with tailored optoelectronic properties.

Components for Specialty Polymer Synthesis

This compound can serve as a precursor for monomers used in the synthesis of specialty polymers such as poly(arylene ether)s. The 4-chloro-2-fluorophenyl unit can be incorporated into the polymer backbone to enhance thermal stability and chemical resistance. The synthesis could involve the conversion of the chloromethoxy group to a hydroxyl group, creating a fluorinated phenol derivative that can then be polymerized with a suitable dihaloaromatic monomer. google.com

Table 2: Potential Polymer Applications

| Polymer Type | Monomer Synthesis Approach | Resulting Polymer Properties |

| Fluorinated Poly(arylene ether)s | Conversion of the chloromethoxy group to a hydroxyl group to form a bisphenol monomer. google.com | High thermal stability, chemical resistance. |

| Fluorinated Conjugated Polymers | Modification of the chloromethoxy group to introduce a polymerizable unit (e.g., vinyl, ethynyl). | Tailored optoelectronic properties for OLEDs and OPVs. google.comrsc.org |

| Fluorinated Liquid Crystal Polymers | Incorporation of the rigid 4-chloro-2-fluorophenyl moiety into mesogenic monomers. nih.govnih.gov | Unique liquid crystalline properties. |

Utility in the Creation of Specialized Chemical Reagents and Auxiliaries

The reactive nature of the chloromethoxy group allows for the transformation of this compound into a variety of specialized chemical reagents. For example, it can be used to introduce the 4-chloro-2-fluorobenzyloxy-methyl protecting group for alcohols in multi-step organic synthesis. This protecting group can be cleaved under specific conditions, offering an orthogonal protection strategy.

Furthermore, the compound can be a precursor for the synthesis of functionalized phosphine (B1218219) ligands or other organometallic reagents, where the 4-chloro-2-fluorophenyl group can tune the electronic and steric properties of the resulting catalyst.

Contribution to the Synthesis of Fine Chemicals (Excluding Direct Product Use or Application)

In the realm of fine chemical synthesis, this compound serves as a versatile starting material for the production of more complex, non-polymeric molecules. mallakchemicals.com Its utility lies in its ability to introduce the 4-chloro-2-fluorophenyl moiety into a target molecule, a structural motif found in some agrochemicals and pharmaceutical intermediates. medchemexpress.comnih.govnih.govpolymerchem.orgresearchgate.netnih.govresearchgate.netswinburne.edu.au

The chloromethyl ether can be readily converted to a hydroxymethyl or formyl group, providing entry into a range of aromatic aldehydes and alcohols that are themselves valuable intermediates. These transformations, combined with reactions at the chloro-substituted position, allow for a high degree of molecular diversity starting from a single, readily available precursor.

Environmental Transformation Pathways and Detection Methodologies for 4 Chloro 1 Chloromethoxy 2 Fluorobenzene

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical compound through non-biological processes, primarily photolysis and hydrolysis. These pathways are significant in determining the persistence of a substance in the environment.

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. The susceptibility of 4-Chloro-1-(chloromethoxy)-2-fluorobenzene to this process depends on its ability to absorb ultraviolet (UV) radiation.

In aquatic environments, direct photolysis can occur if the compound absorbs sunlight, particularly in the UV-B range (290-320 nm). The aromatic ring, substituted with chlorine and fluorine, is the primary chromophore. Absorption of UV radiation can excite the molecule to a higher energy state, potentially leading to the homolytic cleavage of the carbon-chlorine (C-Cl) or the O-CH2Cl bond. The C-Cl bond is generally more susceptible to photolytic cleavage than the C-F bond. This can result in the formation of a de-chlorinated radical intermediate, which can then undergo further reactions with water or other dissolved species. Indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), is also a probable degradation pathway in sunlit surface waters.

Hydrolytic Stability and Kinetic Parameters

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The this compound molecule contains a chloromethyl ether functional group (-O-CH2Cl), which is known to be susceptible to hydrolysis.

The presence of the electronegative chlorine atom on the methyl group makes the methylene (B1212753) carbon electrophilic and thus prone to nucleophilic attack by water. The hydrolysis of chloromethyl ethers typically proceeds via an SN1 or SN2 mechanism, depending on the specific structure and reaction conditions. canada.ca In neutral or acidic conditions, the reaction is expected to yield 4-chloro-2-fluorophenol (B1580588), formaldehyde (B43269), and hydrochloric acid. canada.ca

The rate of hydrolysis is significantly influenced by pH and temperature. Generally, the hydrolysis of similar compounds is faster under neutral and alkaline conditions. canada.ca While specific kinetic data for this compound is not available, it is anticipated to be hydrolytically unstable in aqueous environments. For instance, the half-life of a related compound, bis(chloromethyl) ether, in water at 20°C is reported to be as short as 38 seconds. canada.ca

Table 1: Predicted Hydrolysis Products of this compound

| Reactant | Predicted Products |

|---|---|

| This compound + H₂O | 4-Chloro-2-fluorophenol, Formaldehyde, Hydrochloric Acid |

Theoretical Considerations for Biotic Transformation Processes (Excluding Direct Ecological Impact)

Biotic transformation involves the degradation of chemical compounds by living organisms, primarily microorganisms. While no experimental studies have documented the microbial degradation of this compound, its potential biotransformation pathways can be predicted based on existing knowledge of microbial metabolism of halogenated aromatic compounds.

Computational Prediction of Microbial Degradation Pathways (Hypothetical)

Computational tools and pathway prediction systems (PPS) can be employed to hypothesize the biodegradation of xenobiotic compounds. frontiersin.orgfrontiersin.org Systems like the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) and computational frameworks such as the Biochemical Network Integrated Computational Explorer (BNICE) use a set of established biotransformation rules to predict degradation pathways. nih.govresearchgate.net

For this compound, a predictive model would likely start with the hydrolysis of the chloromethoxy group, as this is a chemically labile bond. This would be followed by enzymatic attacks on the resulting 4-chloro-2-fluorophenol. The initial steps would likely involve dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of a substituted catechol. This catechol would then be susceptible to ring cleavage, either through an ortho- or meta-cleavage pathway, followed by a series of reactions that ultimately lead to intermediates of central metabolism. nih.gov

Enzyme-Catalyzed Transformation Pathways (Conceptual)

The key to the microbial degradation of this compound lies in the enzymatic cleavage of the carbon-halogen and ether bonds. Several classes of enzymes are known to catalyze such reactions.

Dehalogenases: These enzymes are crucial for the removal of halogen substituents from organic compounds. nih.govacs.org Reductive dehalogenases can replace a halogen with a hydrogen atom, while hydrolytic dehalogenases replace a halogen with a hydroxyl group. wikipedia.orgresearchgate.net Oxygenolytic dehalogenation can also occur, where dioxygenase enzymes incorporate oxygen atoms into the aromatic ring, leading to spontaneous dehalogenation. nih.gov

Etherases: Enzymes capable of cleaving ether bonds are also critical. While less common for aromatic ethers, certain microbial enzymes can catalyze the O-dealkylation of such compounds.

A conceptual pathway for the enzyme-catalyzed transformation of this compound could involve the following steps:

Initial Hydrolysis: As in abiotic degradation, the initial step is likely the hydrolytic cleavage of the chloromethoxy group, which could be either abiotic or enzyme-mediated, to form 4-chloro-2-fluorophenol.

Ring Dioxygenation: A ring-hydroxylating dioxygenase could attack the 4-chloro-2-fluorophenol, inserting two hydroxyl groups and removing the chlorine and fluorine atoms.

Ring Cleavage: The resulting dihydroxybenzene (catechol) intermediate would then be a substrate for ring-cleavage dioxygenases.

Downstream Metabolism: The products of ring cleavage would enter established metabolic pathways to be further broken down.

Analytical Methodologies for Trace Detection in Environmental Matrices